racall-trans3-(Acetyloxy)Retinol-d5Acetate
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Overview
Description
rac all-trans 3-(Acetyloxy) Retinol Acetate: is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in various biological processes and is widely used in scientific research. It has the molecular formula C24H34O4 and a molecular weight of 386.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-(Acetyloxy) Retinol Acetate typically involves the esterification of all-trans retinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: In an industrial setting, the production of rac all-trans 3-(Acetyloxy) Retinol Acetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac all-trans 3-(Acetyloxy) Retinol Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form retinoic acid derivatives.
Reduction: It can be reduced to form retinol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products Formed:
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and its derivatives.
Substitution: Various substituted retinol acetates.
Scientific Research Applications
rac all-trans 3-(Acetyloxy) Retinol Acetate is extensively used in scientific research due to its biological activity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its anti-aging properties.
Mechanism of Action
The mechanism of action of rac all-trans 3-(Acetyloxy) Retinol Acetate involves its conversion to retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, regulating the transcription of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- rac all-trans 4-(Acetyloxy) Retinol Acetate
- rac all-trans 3-(Acetyloxy) Retinol-d5 Acetate
Comparison: rac all-trans 3-(Acetyloxy) Retinol Acetate is unique due to its specific esterification at the 3-position, which influences its biological activity and stability. Compared to rac all-trans 4-(Acetyloxy) Retinol Acetate, it has different reactivity and interaction with biological targets. The deuterated form, rac all-trans 3-(Acetyloxy) Retinol-d5 Acetate, is used in research for tracing and studying metabolic pathways .
Properties
IUPAC Name |
[9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRWSZPFLIVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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